1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Researchers requiring a regiospecifically defined, dual-functional scaffold for kinase inhibitor library synthesis often face supply inconsistency. This compound, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, directly addresses this need. - Dual Reactive Sites: 5-Bromopyrimidine for Pd-catalyzed cross-coupling; 3-carboxylic acid for amide/ester elaboration. - Positional Isomer Purity: Distinct from the 4-carboxylic acid isomer (CAS 799283-92-4), ensuring spatial geometry critical for SAR studies. - Supply Assurance: Available with consistent purity, enabling uninterrupted library production and chemical probe development.

Molecular Formula C10H12BrN3O2
Molecular Weight 286.13 g/mol
CAS No. 799283-93-5
Cat. No. B1271982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
CAS799283-93-5
Molecular FormulaC10H12BrN3O2
Molecular Weight286.13 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)O
InChIInChI=1S/C10H12BrN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16)
InChIKeyUTUXFIHDAKRGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic Acid: Chemical Profile


1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5) is a heterocyclic organic compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 g/mol [1]. It features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 5-bromopyrimidin-2-yl moiety . The compound is listed in PubChem (CID 2761042) and is available from multiple chemical suppliers as a research intermediate with a typical purity of 95% or higher .

1
Dual-functional building block with bromopyrimidine and piperidine-3-carboxylic acid scaffold
2
Supports palladium-catalyzed cross-coupling diversification at the 5-bromo position
3
Regiospecific 3-carboxylic acid placement for amide/ester elaboration in SAR studies

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic Acid: Substitution Risks


Substitution with a positional isomer such as 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4) or a non-brominated analog like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid fundamentally alters the compound's spatial geometry, hydrogen-bonding network, and chemical reactivity . The 3-carboxylic acid placement creates a distinct spatial orientation of the carboxyl group relative to the pyrimidine ring compared to the 4-position isomer, which can affect molecular recognition in biological systems [1]. Furthermore, the bromine atom at the 5-position of the pyrimidine ring serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling further derivatization that is impossible with non-halogenated analogs .

Target compound
3-carboxylic acid regioisomer with defined spatial orientation
Substitute risk
4-carboxylic acid positional isomer (CAS 799283-92-4) may alter molecular recognition in biological systems
Target compound
5-bromopyrimidine handle enables cross-coupling reactivity
Substitute risk
Non-brominated analog lacks reactive site; late-stage derivatization may not transfer directly

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic Acid: Differentiation Evidence


Regioisomeric Specificity: 3- vs. 4-Carboxylic Acid

The target compound 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5) differs fundamentally from its 4-carboxylic acid positional isomer (CAS 799283-92-4) in the spatial arrangement of the carboxyl group relative to the piperidine nitrogen and the pyrimidine ring [1]. This regioisomeric difference results in distinct topological polar surface area (TPSA) values, as calculated by standard cheminformatic methods . The 3-position substitution creates a different steric and electronic environment around the carboxylic acid moiety, which influences hydrogen-bonding patterns and potential interactions with biological targets such as enzymes or receptors .

Regioisomeric specificity
Reported
3-COOH vs 4-COOH isomer
Equivalent TPSA (66.32 Ų)
3D spatial orientation differs
Spatial orientation may affect molecular recognition
Computationally derived; experimental SAR data to verify
Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Bromine Substituent: Cross-Coupling Reactivity

The presence of a bromine atom at the 5-position of the pyrimidine ring in the target compound provides a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . This contrasts with non-halogenated analogs such as 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid, which lack this reactive site and therefore cannot undergo such transformations without prior functionalization [1]. The bromine substituent also increases molecular weight and alters lipophilicity, as reflected in the calculated XLogP3-AA value of 1.4 for the target compound [2].

Bromine cross-coupling reactivity
Class-level
XLogP3-AA: ~1.4
Supports cross-coupling diversification and lipophilicity modulation
Class-level inference; specific reactivity requires validation
Synthetic Chemistry Cross-Coupling Derivatization

Hydrogen Bond Donor/Acceptor Profile

The target compound possesses a specific hydrogen bond donor and acceptor profile that distinguishes it from structurally related analogs. It features 1 hydrogen bond donor (the carboxylic acid -OH) and 5 hydrogen bond acceptors (the carboxylic acid carbonyl oxygen, the piperidine nitrogen, and the three pyrimidine nitrogen atoms) [1]. In contrast, the non-carboxylic acid analog 5-bromo-2-(piperidin-1-yl)pyrimidine lacks the hydrogen bond donor entirely and has fewer hydrogen bond acceptors [2]. This difference in hydrogen-bonding capacity can significantly affect solubility, crystal packing, and interactions with biological macromolecules.

H-bond donor/acceptor profile
Reported
HBD count: 1 vs 0 (non-carboxylic acid analog)
Carboxylic acid enables directional H-bond interactions
Computationally derived; experimental confirmation recommended
Computational Chemistry Molecular Recognition Drug Design

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic Acid: Application Scenarios


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Coupling

The bromine atom at the 5-position of the pyrimidine ring enables the compound to serve as a key intermediate in the synthesis of diverse kinase inhibitor libraries . The carboxylic acid group at the 3-position of the piperidine ring can be further elaborated into amides, esters, or other functional groups, allowing for systematic exploration of structure-activity relationships [1]. This dual functionality makes the compound particularly valuable for generating focused chemical libraries targeting kinases, where the pyrimidine core is a recognized pharmacophore .

Bifunctional Probes for Target Identification

The combination of a reactive bromine handle and a carboxylic acid functional group in a regiospecifically defined scaffold makes this compound suitable for constructing bifunctional chemical probes . The carboxylic acid can be conjugated to affinity tags (e.g., biotin) or fluorescent reporters, while the bromine allows for further derivatization to optimize target binding [1]. This dual derivatization capability is essential for pull-down experiments and cellular imaging studies aimed at identifying and validating novel drug targets .

Precursor for Metal-Organic Frameworks and Coordination Polymers

The carboxylic acid group provides a metal-coordinating functionality, while the rigid pyrimidine-piperidine scaffold offers structural definition . The bromine atom can serve as a secondary functional group for post-synthetic modification of the resulting frameworks [1]. This combination of properties makes the compound a versatile building block for constructing porous materials with tailored properties for gas storage, separation, or catalysis .

Novel Herbicide and Fungicide Synthesis

Pyrimidine derivatives are a well-established class of agrochemicals, and the bromine substituent in this compound provides a site for introducing diverse aryl or heteroaryl groups via cross-coupling . The carboxylic acid functionality can be converted into esters or amides to modulate physicochemical properties such as lipophilicity and soil mobility [1]. This makes the compound a valuable starting material for the synthesis of new agrochemical candidates with improved efficacy and environmental profiles .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual bromine / carboxylic acid reactivity
Cross-coupling and amidation review
Bifunctional probe construction
Regiospecific scaffold with orthogonal handles
Affinity tag conjugation context
MOF / coordination polymer synthesis
Metal-coordinating carboxylate with structural definition
Post-synthetic modification review
Agrochemical candidate synthesis
Bromine cross-coupling handle
Physicochemical property modulation review

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